Propyl N-phenylcarbamate
Description
Overview of Carbamate (B1207046) Chemistry in Academic Contexts
Carbamates are a class of organic compounds derived from the unstable carbamic acid. scielo.br They are characterized by the presence of a carbamate functional group, which is an ester of carbamic acid. scielo.bracs.org This structure, an amide-ester hybrid, imparts good chemical and proteolytic stability, making carbamates valuable in various scientific fields. acs.org
In the realm of organic synthesis, carbamates are widely utilized as protecting groups for amines and amino acids. acs.org Their stability under various reaction conditions, coupled with the ability to be selectively removed, makes them indispensable in multi-step synthetic sequences. Furthermore, the carbamate moiety is a key structural element in many approved drugs and is increasingly incorporated into medicinal chemistry to facilitate specific drug-target interactions. acs.org The stability and cell membrane permeability of carbamates have been instrumental in enhancing the properties of various pharmacological compounds. scielo.brresearchgate.net Beyond medicinal chemistry, carbamates are significant in agricultural science as pesticides, fungicides, and herbicides. scielo.bracs.org
Significance of Propyl N-phenylcarbamate and Analogues in Chemical Science
This compound and its analogues are of particular interest due to their diverse applications and the insights they provide into structure-activity relationships. For instance, Isothis compound (Propham) has been studied for its herbicidal properties. srce.hrnih.gov The seemingly minor difference in the alkyl chain—propyl versus isopropyl—can lead to notable differences in biological activity. For example, isothis compound is reported to be more effective than the n-propyl isomer in inhibiting the germination of oat seeds. ct.gov
Analogues of this compound, such as those with substitutions on the phenyl ring, have also been extensively investigated. For example, n-propyl N-(3,4-dichlorophenyl)carbamate has been shown to induce precocious flowering in asparagus seedlings, a property valuable for agricultural breeding programs. researchgate.netashs.org The study of these analogues helps in understanding the influence of electronic and steric effects on the compound's reactivity and biological interactions.
Historical Development of N-phenylcarbamate Research
The study of carbamates dates back to the mid-19th century. The term "carbamate" was first documented around 1849 in relation to the formation of urethane (B1682113). The development of N-phenylcarbamates as a specific class gained momentum as their biological activities became apparent. Isopropyl N-(3-chlorophenyl) carbamate (Chlorpropham), introduced in 1951, became a widely used herbicide and sprout suppressant. researchgate.net This spurred further research into other N-phenylcarbamate derivatives, including this compound, to explore their potential applications and to understand their mechanisms of action. researchgate.net Early research focused on their herbicidal effects, with studies examining the impact of different alkyl esters and phenyl ring substituents on their potency. ct.gov Over time, the scope of N-phenylcarbamate research has expanded to include their use as synthetic intermediates and their potential in medicinal chemistry. acs.org
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Canonical SMILES | CCCOC(=O)NC1=CC=CC=C1 |
| InChI Key | ZDQSCHGGLRUHAP-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
propyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZXCXBFZLLQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203884 | |
| Record name | Propyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-90-1 | |
| Record name | Propyl N-phenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl phenylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of Propyl N Phenylcarbamate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.
The ¹H NMR spectrum of propyl N-phenylcarbamate provides a clear fingerprint of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.26-6.97 ppm. rsc.org A broad singlet corresponding to the N-H proton is observed around δ 6.64 ppm. rsc.org The propyl group exhibits characteristic signals: a triplet for the O-CH₂ protons at approximately δ 4.05 ppm, a sextet for the central CH₂ group at about δ 1.62 ppm, and a triplet for the terminal CH₃ group at δ 0.90 ppm. rsc.org The coupling constant (J) for the aliphatic protons is typically around 7.5 Hz, indicative of free rotation around the C-C bonds. rsc.org
For analogues of this compound, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents on the phenyl ring. For instance, electron-donating groups like a methyl group in 1-propyl (3-methylphenyl)carbamate cause a slight upfield shift of the aromatic signals, while electron-withdrawing groups like a nitro group in 1-propyl (4-nitrophenyl)carbamate lead to a significant downfield shift of the aromatic protons. rsc.org The presence of different alkyl groups in place of the propyl group also results in predictable changes in the aliphatic region of the spectrum. For example, in 1-butyl phenylcarbamate, the additional methylene (B1212753) group appears as a multiplet around δ 1.30 ppm. rsc.org
Interactive Table: ¹H NMR Data for this compound and Analogues in CDCl₃
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | O-CH₂ Protons (ppm) | Other Aliphatic Protons (ppm) |
| This compound | 7.26 (m, 4H), 6.97 (m, 1H) | 6.64 (s, br, 1H) | 4.05 (t, J=7.5 Hz, 2H) | 1.62 (sex, J=7.5 Hz, 2H), 0.90 (t, J=7.5 Hz, 3H) |
| 1-Propyl (3-methylphenyl)carbamate | 7.23-7.08 (m, 3H), 6.99 (d, J=7.5 Hz, 1H) | 6.85 (s, br, 1H) | 4.10 (t, J=7.5 Hz, 2H) | 2.30 (s, 3H), 1.68 (sext, J=7.5 Hz, 2H), 0.96 (t, J=7.5 Hz, 3H) |
| 1-Propyl (4-bromophenyl)carbamate | 7.39 (d, J=7.5 Hz, 2H), 7.28 (d, J=7.5 Hz, 2H) | 6.76 (s, br, 1H) | 4.12 (t, J=7.5 Hz, 2H) | 1.69 (sext, J=7.5 Hz, 2H), 0.96 (t, J=7.5 Hz, 3H) |
| 1-Propyl (4-nitrophenyl)carbamate | 8.12 (d, J=7.5 Hz, 2H), 7.50 (d, J=7.5 Hz, 2H) | 7.07 (s, br, 1H) | 4.09 (t, J=7.5 Hz, 2H) | 1.64 (sext, J=7.5 Hz, 2H), 0.90 (t, J=7.5 Hz, 3H) |
| 1-Butyl phenylcarbamate | 7.26 (m, 4H), 6.97 (m, 1H) | 6.64 (s, br, 1H) | 4.09 (t, J=7.5 Hz, 2H) | 1.59 (m, 2H), 1.30 (m, 2H), 0.88 (t, J=7.5 Hz, 3H) |
Data sourced from The Royal Society of Chemistry. rsc.org
The ¹³C NMR spectrum of this compound in CDCl₃ shows a characteristic signal for the carbonyl carbon (C=O) of the carbamate (B1207046) group at approximately δ 153.74 ppm. rsc.org The aromatic carbons resonate in the region of δ 118.63 to 137.98 ppm. rsc.org The ipso-carbon (the carbon attached to the nitrogen) appears at δ 137.98 ppm, while the other aromatic carbons are found at δ 129.01, 123.30, and 118.63 ppm. rsc.org The carbons of the propyl group are observed at δ 66.83 (O-CH₂), 22.26 (CH₂), and 10.34 (CH₃) ppm. rsc.org
Substituents on the phenyl ring significantly affect the chemical shifts of the aromatic carbons. For example, the presence of a bromine atom in 1-propyl (4-bromophenyl)carbamate shifts the signal of the carbon to which it is attached (C-Br) to around δ 120.2 ppm, and the ipso-carbon to approximately δ 132.1 ppm. rsc.org In contrast, an electron-donating methoxy (B1213986) group in 1-propyl (4-methoxyphenyl)carbamate shifts the carbon attached to the oxygen to a much lower field, around δ 155.7 ppm. rsc.org
Interactive Table: ¹³C NMR Data for this compound and Analogues in CDCl₃
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | 153.74 | 137.98, 129.01, 123.30, 118.63 | 66.83, 22.26, 10.34 |
| 1-Propyl (3-methylphenyl)carbamate | 154.1 | 143.7, 139.6, 132.4, 130.9, 128.8 | 66.8, 22.3, 14.1, 10.3 |
| 1-Propyl (4-bromophenyl)carbamate | 153.6 | 132.1, 131.9, 128.4, 120.2 | 67.0, 22.2, 10.3 |
| 1-Propyl (4-nitrophenyl)carbamate | 153.0 | 144.1, 130.9, 125.2, 117.7 | 67.6, 22.1, 10.3 |
| 1-Butyl phenylcarbamate | 153.8 | 138.0, 129.0, 123.3, 118.7 | 65.1, 31.0, 19.1, 13.7 |
Data sourced from The Royal Society of Chemistry. rsc.org
NMR spectroscopy is also a powerful tool for studying the conformational dynamics of molecules, including the restricted rotation around the C-N bond in carbamates, which gives rise to syn and anti rotamers. nd.eduacs.org The interconversion between these rotamers can be slow on the NMR timescale, leading to the observation of separate signals for each conformer. acs.orgmdpi.com The position of the equilibrium between the syn and anti forms can be influenced by factors such as the steric bulk of the substituents and the presence of intramolecular hydrogen bonding. nd.edu
For N-phenylcarbamates, the anti rotamer is generally favored. nd.edu However, the introduction of specific structural features, such as a hydrogen bond acceptor on the N-aryl group, can stabilize the syn conformer. nd.edu Variable temperature NMR studies can be employed to determine the energy barrier for rotation around the C-N bond. acs.org For instance, as the temperature is lowered, the rate of interconversion decreases, and the separate signals for the rotamers may become well-resolved. nd.edu
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. americanpharmaceuticalreview.comspectroscopyonline.comksu.edu.sa In this compound, the IR spectrum shows a strong absorption band for the N-H stretching vibration around 3317 cm⁻¹. rsc.org The C=O stretching vibration of the carbamate group gives rise to a very strong band at approximately 1704 cm⁻¹. rsc.org Other characteristic bands include those for C-H stretching of the aromatic and aliphatic groups (around 3058 cm⁻¹ and 2974 cm⁻¹, respectively), C-N stretching, and various bending vibrations in the fingerprint region. rsc.org
Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. spectroscopyonline.comksu.edu.sa Therefore, it provides valuable complementary data to IR spectroscopy. For carbamates, the C=O stretching vibration is also observed in the Raman spectrum, though its intensity may differ from that in the IR spectrum. americanpharmaceuticalreview.com The symmetric breathing mode of the phenyl ring is often a strong band in the Raman spectrum.
Interactive Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3317 | Strong |
| Aromatic C-H Stretch | 3058 | Medium |
| Aliphatic C-H Stretch | 2974 | Strong |
| C=O Stretch | 1704 | Very Strong |
| C=C Stretch (Aromatic) | 1597 | Strong |
| N-H Bend / C-N Stretch | 1544 | Strong |
| C-O Stretch | 1238 | Very Strong |
Data sourced from The Royal Society of Chemistry. rsc.org
Mass Spectrometry (MS) Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (179.22 g/mol ). rsc.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-phenylcarbamates involve cleavage of the ester bond and rearrangement reactions. A significant fragment often observed is the anilinium-like ion [C₆H₅NH₂]⁺. researchgate.netacs.org
For substituted analogues, the fragmentation pattern will be influenced by the nature of the substituent. For example, in 1-propyl (4-bromophenyl)carbamate, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. rsc.org
Interactive Table: Mass Spectrometry Data for this compound and Analogues
| Compound | Calculated m/z | Found m/z |
| This compound | 179.22 | 179 |
| 1-Propyl (3-methylphenyl)carbamate | 193.25 | 193 |
| 1-Propyl (4-bromophenyl)carbamate | 258.12 | 257 |
| 1-Propyl (4-nitrophenyl)carbamate | 224.22 | 224 |
| 1-Butyl phenylcarbamate | 193.25 | 193 |
Data sourced from The Royal Society of Chemistry. rsc.org
X-ray Crystallography and Crystal Structure Analysis
In the crystal structure of isothis compound, the molecule is stabilized by intermolecular N-H···O hydrogen bonds, forming chains or dimeric structures. ias.ac.in The carbamate group is generally planar, but the phenyl ring is often twisted out of this plane. ias.ac.iniucr.org The angle between the phenyl ring and the carbamate group is a key conformational parameter. ias.ac.in In the case of a ruthenium complex of isothis compound, the –NH–C(=O)–O–C– fragment is twisted out of the plane of the phenyl ring. iucr.org The packing of the molecules in the crystal lattice is governed by a combination of hydrogen bonding, van der Waals forces, and, in some cases, π-π stacking interactions. dcu.ie
Determination of Molecular Conformation in Solid State
In a crystallographic study of phenyl N-phenylcarbamate , a key structural feature is the orientation of the two phenyl rings. researchgate.netnih.govresearchgate.net The rings are not coplanar; instead, they are oriented at a dihedral angle of 42.52 (12)°. researchgate.netresearchgate.net This twisted conformation is a common feature among N-phenylcarbamate derivatives. nih.gov For instance, in phenyl N-(3,5-dimethylphenyl)carbamate , the two aromatic rings are inclined to one another by 84.53 (13)° and 85.48 (12)° in the two independent molecules found in its asymmetric unit. nih.govnih.gov
Similarly, the study of isothis compound , an isomer of this compound, reveals that the angle between the phenyl ring and the carbamate group is 31.4°. ias.ac.in The carbamate group itself in these types of molecules tends to be nearly planar. nih.gov These findings strongly suggest that this compound also adopts a non-planar conformation in the solid state, characterized by a significant dihedral angle between the plane of the phenyl ring and the plane of the carbamate functional group.
| Compound | Dihedral/Torsion Angle | Value (°) | Reference |
| Phenyl N-phenylcarbamate | Dihedral angle between aromatic rings | 42.52 (12) | researchgate.netresearchgate.net |
| Isothis compound | Angle between phenyl ring and carbamate group | 31.4 | ias.ac.in |
| Phenyl N-(3,5-dimethylphenyl)carbamate (Molecule A) | Dihedral angle between aromatic rings | 84.53 (13) | nih.govnih.gov |
| Phenyl N-(3,5-dimethylphenyl)carbamate (Molecule B) | Dihedral angle between aromatic rings | 85.48 (12) | nih.govnih.gov |
| Phenyl N-(3,5-dinitrophenyl)carbamate | Dihedral angle between aromatic rings | 76.19 (8) | nih.gov |
Analysis of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds, C-H···π Interactions)
The supramolecular architecture of N-phenylcarbamates in the solid state is predominantly governed by a combination of hydrogen bonds and other non-covalent interactions. The carbamate group, possessing both a hydrogen bond donor (N-H) and acceptor (C=O), plays a crucial role in forming stable structures. nih.gov
N-H···O Hydrogen Bonds: The most significant intermolecular interaction observed in the crystal structures of phenylcarbamate analogues is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O). In phenyl N-phenylcarbamate , these N—H⋯O hydrogen bonds link molecules together, forming infinite one-dimensional polymeric chains that extend along the crystallographic a-axis. researchgate.netnih.govresearchgate.net A similar chain formation driven by N—H⋯O bonds is observed in phenyl N-(3,5-dinitrophenyl)carbamate . nih.gov In the crystal structure of isothis compound , the molecules are stabilized by N-H···O hydrogen bonds with a measured distance of 2.873 Å. ias.ac.in
| Compound | Interaction Type | Description | Distance (Å) | Reference |
| Isothis compound | N-H···O Hydrogen Bond | Stabilizes the crystal lattice | 2.873 | ias.ac.in |
| Phenyl N-phenylcarbamate | N-H···O Hydrogen Bond | Forms infinite 1D polymeric chains | - | researchgate.netnih.govresearchgate.net |
| Phenyl N-phenylcarbamate | C-H···π Interaction | Stabilizes crystal packing | - | researchgate.netnih.govresearchgate.net |
| Phenyl N-(3,5-dimethylphenyl)carbamate | N-H···O Hydrogen Bond | Links molecules into -A-B-A-B- chains | - | nih.govnih.gov |
| Phenyl N-(3,5-dimethylphenyl)carbamate | C-H···π Interaction | Links chains into columns | - | nih.govnih.gov |
Coordination Chemistry and Adduct Formation (e.g., with Metal Halides)
While the coordination chemistry of this compound itself is not extensively documented, research on its thio-analogue, O-propyl-N-phenylthiocarbamate , provides significant insight into its potential as a ligand for metal halides. The replacement of the carbonyl oxygen with a softer sulfur atom in the thiocarbamate makes it an effective ligand for soft metal centers like Mercury(II). mdpi.com
A study on the reaction of O-propyl-N-phenylthiocarbamate (L) with mercury(II) iodide (HgI₂) in toluene (B28343) resulted in the formation of a one-dimensional (1D) coordination polymer with the formula [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n. mdpi.comresearchgate.net The formation of this iodide-bridged polymer was confirmed by single-crystal X-ray diffraction. mdpi.com In this adduct, the thiocarbamate ligand coordinates to the mercury center through the sulfur atom of the C=S group. mdpi.com
Spectroscopic analysis supports this coordination. In the IR spectrum of the resulting complex, the ν(C=S) stretching frequency is observed at 1230 cm⁻¹, while the bonded ν(N-H) stretch is found at 3281 cm⁻¹. mdpi.com The study also incidentally produced an adduct of the thiocarbamate with anilinium chloride, [L(PhNH₃)(Cl)], where the thiocarbamate's N-H group forms a hydrogen bond with the chloride ion. mdpi.com This demonstrates the versatility of the carbamate-like scaffold in forming adducts through various interaction modes.
| Ligand | Metal Halide | Adduct Formula | Key Structural Features | Reference |
| O-Propyl-N-phenylthiocarbamate | Mercury(II) Iodide (HgI₂) | [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n | 1D coordination polymer; Ligand coordinates via the thione sulfur atom. | mdpi.comresearchgate.net |
| O-Propyl-N-phenylthiocarbamate | Anilinium Chloride | [PrOC(=S)N(H)Ph · PhNH₃Cl] | Supramolecular ribbon formed via N-H···Cl hydrogen bonds. | mdpi.com |
Computational Chemistry and Molecular Modeling of Propyl N Phenylcarbamate Systems
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become particularly popular for their balance of accuracy and computational cost in studying the electronic structure of molecular systems. scispace.com DFT is, in principle, an exact theory of electronic structure based on the electron density distribution n(r), rather than the more complex many-electron wave function. scispace.com Hybrid DFT methods, which incorporate a fraction of exact exchange from Hartree-Fock theory, are often employed to improve accuracy for various molecular properties. aps.org
A computational study on a related compound, 3-morpholinopropyl phenyl carbamate (B1207046), utilized the M062X DFT method to investigate its antioxidant activity, demonstrating the utility of these calculations in understanding reaction mechanisms at a quantum level. researchgate.net Such calculations can elucidate the distribution of electrons within the Propyl N-phenylcarbamate molecule, which is critical for predicting its reactivity and interaction with other molecules.
Charge density distribution analysis reveals the localization of electrons within a molecule, highlighting electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. For the related molecule isopropyl-N-phenylcarbamate, charge density calculations have been performed to understand its activity as a plant hormone. ias.ac.inias.ac.in
Table 1: Selected Calculated Net Fractional Charges on Isopropyl-N-phenylcarbamate Atoms Note: This data is illustrative of charge distribution concepts in phenylcarbamates, based on findings for a closely related structure.
| Atom/Group | Calculated Net Charge (Conceptual) | Method Reference |
| Phenyl Ring Atom | Net Positive Charge | DelRe & Hückel |
| Methyl Group Carbons | Net Negative Charge | DelRe & Hückel |
This table is based on the descriptive findings in the referenced literature. ias.ac.inias.ac.in
Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's electronic properties and reactivity. mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.com
In a study of organometallic Cp*RuII O-alkyl-N-phenylcarbamate complexes (where the alkyl group included n-Pr), DFT calculations were used to analyze the frontier molecular orbitals. researchgate.net The study found that the HOMO–LUMO gap in these complexes was smaller than in related cyclopentadienyl (B1206354) complexes, suggesting differences in stability and reactivity. researchgate.net For this compound, a similar analysis would reveal its kinetic stability and the nature of its electronic transitions. The composition of the molecular orbitals, indicating which atomic orbitals contribute to them, can also be calculated to provide a more detailed picture of bonding within the molecule. sioc-journal.cn
Table 2: Conceptual Significance of Frontier Molecular Orbitals (FMOs)
| Molecular Orbital | Significance | Implication for this compound |
| HOMO | Represents the ability to donate an electron. | Influences interactions with electrophiles and participation in oxidation reactions. |
| LUMO | Represents the ability to accept an electron. | Influences interactions with nucleophiles and participation in reduction reactions. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A larger gap implies higher stability and lower reactivity. |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide insights into the dynamic behavior of the complex over time. tbzmed.ac.irconicet.gov.ar
These simulation techniques have been applied to a series of arylaminopropanone derivatives featuring an N-phenylcarbamate moiety to investigate their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govconicet.gov.ar Such studies help in understanding the molecular basis of the inhibitory activity and can guide the design of more potent inhibitors. nih.gov
Ligand-protein interaction studies elucidate the specific forces that stabilize the binding of a ligand to its protein target. nih.gov For N-phenylcarbamate derivatives, molecular docking studies have been instrumental in identifying key interactions within the active sites of cholinesterase enzymes. nih.govnih.gov
In a study of novel carbamate inhibitors, docking simulations revealed that hydrophobic interactions and hydrogen bonds were crucial for binding to AChE. nih.gov Specifically, interactions were noted with amino acid residues such as Gln119, Asp70, Pro285, Thr120, and Trp82. nih.gov Furthermore, π-stacking interactions between the phenyl ring of the carbamate and the Trp82 residue in the enzyme's active site were identified as a significant stabilizing factor. nih.gov Understanding these specific interactions is indispensable for the rational design of new therapeutic agents. nih.gov The combination of physical energy functions and advanced methods like graph neural networks is a modern approach to more accurately predict protein-ligand interactions. researchgate.net
Table 3: Key Interactions of N-phenylcarbamate Derivatives in the AChE Active Site
| Interaction Type | Interacting Residues (Example) | Role in Binding |
| Hydrophobic | Gln119, Pro285 | Stabilizes the ligand in the non-polar pocket of the active site. |
| Hydrogen Bonding | Thr120, Asp70 | Provides specificity and anchors the ligand in place. |
| π-Stacking | Trp82 | Orients the aromatic ring of the ligand for optimal binding. |
This table is based on findings for N-phenylcarbamate derivatives from reference nih.gov.
A molecule's function is intrinsically linked to its dynamics and the different shapes, or conformations, it can adopt. diva-portal.org Conformational sampling techniques, often as part of molecular dynamics simulations, are used to explore the range of possible conformations of a molecule or a ligand-protein complex. rsc.org The results of this sampling can be used to construct a free energy landscape, which is a map that relates protein structure and function through motion. diva-portal.orgnih.gov
This landscape reveals the relative stability of different conformational states, the energy barriers between them, and the most probable transition pathways. rsc.org For a system like this compound bound to a protein, MD simulations would sample numerous conformations of the complex. nih.govconicet.gov.ar This allows for an assessment of the stability of the binding pose predicted by docking and an understanding of how flexibility in both the ligand and the protein affects the interaction. nih.gov While resolving the complete energy landscape can be challenging, it provides a transformative tool for understanding the biophysics of molecular recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. epa.govmdpi.com QSAR models use calculated molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the activity of untested compounds. nih.govnih.gov
QSAR studies have been successfully performed on various classes of carbamates to predict their activity as insecticides and anticonvulsants. nih.govnih.gov For a series of carbamate-appended N-alkylsulphonamides, QSAR models found that inhibitory activity correlated significantly with physicochemical parameters like molar refractivity (MR), molecular weight (MW), and various topological indices such as the Balaban centric index (BAC) and connectivity indices (e.g., 0χ, 1χ). researchgate.net These models can guide the synthesis of new this compound derivatives by predicting which structural modifications are likely to enhance a desired biological activity. researchgate.net The development of reliable QSAR models involves careful selection of descriptors and rigorous statistical validation to ensure their predictive accuracy. nih.gov
Table 4: Examples of Molecular Descriptors Used in Carbamate QSAR Studies
| Descriptor Type | Example Descriptors | Information Encoded | Reference |
| Physicochemical | Molar Refractivity (MR), Molecular Weight (MW) | Steric properties, size, and polarizability of the molecule. | researchgate.net |
| Topological | Balaban Centric Index (BAC), Weiner Index (W) | Information about atomic connectivity and molecular branching. | researchgate.net |
| Connectivity Indices | 0χ, 1χ, 3χ, 4χ | Detailed information about the topology of the molecular graph. | researchgate.net |
| Quantum Mechanical | HOMO/LUMO energies, Dipole Moment | Electronic properties and charge distribution. | nih.gov |
Prediction of Biological Activity Profiles
Computational methods are increasingly utilized to predict the biological activities of chemical compounds, saving time and resources in drug discovery and development. nih.gov For carbamates, including this compound, quantitative structure-activity relationship (QSAR) studies are a prominent computational tool. iau.ir QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. iau.ir
These models have been applied to various carbamate derivatives to predict their efficacy as insecticides and their potential for other applications. iau.ir For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme critical for nervous system function, which is the basis for their use as insecticides and in the treatment of neurological disorders. ontosight.ai Computational studies can help in designing novel carbamate structures with enhanced inhibitory activity against specific enzymes. The use of machine learning models trained on existing data of aromatase inhibitors has shown promise in predicting the biological activity of new molecules, a technique that could be applied to this compound and its analogs. nih.gov
Furthermore, computational approaches can predict various pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and physicochemical properties of compounds like this compound. nih.gov These predictions are crucial in the early stages of drug development to assess the potential of a molecule to become a viable drug.
Correlation with Molecular Descriptors
The predictive power of QSAR and other computational models relies on the use of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net A wide array of descriptors, including topological, spatial, thermodynamic, and electronic indices, can be calculated for a given molecule. iau.ir
The process of building a robust predictive model involves selecting the most relevant molecular descriptors that correlate with the biological activity of interest. gcms.cz Statistical methods like genetic algorithms and multiple linear regression are often employed to identify the optimal set of descriptors. iau.irresearchgate.net For example, in studies of carbamate derivatives, descriptors related to the molecule's shape, size, and electronic properties have been found to be important for predicting their insecticidal activity. iau.ir
The correlation between molecular descriptors and the activity of a compound is not always straightforward. Multicollinearity, where descriptors are highly correlated with each other, can complicate model development. gcms.cz Therefore, careful statistical analysis is necessary to select a set of independent descriptors that provide a clear and accurate correlation with the observed biological activity. gcms.czresearchgate.net
Table 1: Examples of Molecular Descriptor Categories Used in QSAR Studies
| Descriptor Category | Description |
| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. |
| Geometrical | Related to the 3D structure of the molecule, such as size and shape. |
| Electronic | Describe the electronic properties, such as charge distribution and polarizability. |
| Physicochemical | Properties like lipophilicity (logP) and molar refractivity. |
Mechanistic Investigations via Computational Approaches
Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Radical Scavenging Mechanisms (e.g., HAT, RAF, SET-PT, SPLET)
Recent computational studies have explored the antioxidant potential of carbamate compounds by investigating their ability to scavenge free radicals. researchgate.netresearchgate.net Several mechanisms are typically considered for radical scavenging by antioxidant molecules:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. nih.gov
Radical Adduct Formation (RAF): The radical adds to the antioxidant molecule to form a more stable radical adduct. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the radical. researchgate.netresearchgate.net
For a related compound, 3-morpholinopropyl phenyl carbamate, computational studies using density functional theory (DFT) have shown that the dominant radical scavenging mechanism can depend on the environment. researchgate.netresearchgate.net In the gas phase and lipid media, the HAT mechanism was found to be the most probable pathway for scavenging the hydroxyl radical (HO•). researchgate.netresearchgate.net In contrast, in an aqueous solution, the SET mechanism becomes more favorable. researchgate.netresearchgate.net The RAF mechanism was generally found to have a minor contribution. researchgate.netresearchgate.net
Table 2: Investigated Radical Scavenging Mechanisms
| Mechanism | Description |
| HAT | Hydrogen Atom Transfer |
| RAF | Radical Adduct Formation |
| SET-PT | Single Electron Transfer followed by Proton Transfer |
| SPLET | Sequential Proton Loss Electron Transfer |
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out the entire energy landscape of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.
For example, the formation of urethanes, the core structure of carbamates, has been studied computationally. The catalyst-free reaction between an isocyanate and an alcohol is understood to proceed through a concerted mechanism involving a reactant complex and a transition state where the N=C=O group of the isocyanate bends. nih.gov
In more complex systems, such as palladium-catalyzed reactions for the formation of specific carbamates, computational studies can elucidate multi-step reaction pathways. mdpi.com These studies can identify key intermediates and transition states, and calculate the energy barriers for each step. This information is crucial for optimizing reaction conditions and designing more efficient catalysts. mdpi.com For instance, in the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations helped to identify two feasible reaction pathways and confirmed the role of the palladium catalyst. mdpi.com
Transition state analysis, a key component of these studies, provides information about the geometry and energy of the highest energy point along the reaction coordinate. This information is directly related to the activation energy of the reaction and is therefore essential for understanding reaction kinetics.
Biological Activities and Pharmacological Mechanisms of Propyl N Phenylcarbamate Derivatives
Cholinesterase Inhibition
Propyl N-phenylcarbamate and its derivatives are recognized for their ability to inhibit cholinesterases, enzymes that are critical for the regulation of the neurotransmitter acetylcholine (B1216132). solubilityofthings.comontosight.ai This inhibitory action is the foundation of their potential therapeutic applications, particularly in neurodegenerative diseases where cholinergic transmission is impaired. nih.govconicet.gov.ar The two primary enzymes targeted are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govscispace.com
Acetylcholinesterase (AChE) Inhibition
Derivatives of this compound have demonstrated notable inhibitory activity against acetylcholinesterase (AChE). nih.govconicet.gov.arresearchgate.net Carbamates, as a class of compounds, are known to act as pseudosubstrate inhibitors of AChE. mdpi.com Their mechanism involves a nucleophilic attack by the serine residue in the active site of the enzyme on the carbamate's carbonyl group. mdpi.com This forms a carbamoylated enzyme intermediate that is more stable and hydrolyzes more slowly than the acetylated enzyme formed with acetylcholine, leading to a temporary inactivation of AChE. mdpi.comresearchgate.net
In various studies, a range of N-phenylcarbamate derivatives have been synthesized and evaluated for their AChE inhibitory potential. For instance, a series of arylaminopropanone derivatives featuring an N-phenylcarbamate moiety were prepared and tested. nih.govconicet.gov.arresearchgate.net Among these, compounds with a piperidine (B6355638) ring showed the most potent AChE inhibition, with IC50 values in the micromolar range, comparable to the reference drug galantamine. nih.govresearchgate.net Specifically, one of the most potent inhibitors identified had an IC50 value of 6.57 µM against AChE. nih.gov
Another study on salicylanilide (B1680751) N-alkylcarbamates showed that these compounds exhibited significantly higher AChE inhibitory activity than the established drug rivastigmine. mdpi.com The IC50 values for AChE inhibition by a series of O-aromatic N,N-disubstituted (thio)carbamates were found to be in the range of 38–90 µM. mdpi.com The most effective among them was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, with an IC50 of 38.98 µM. mdpi.com
Furthermore, research on benzyl (B1604629) N-phenylcarbamates revealed IC50 values for AChE inhibition ranging from 199 to 535 µmol·l–1. arkat-usa.org These findings underscore the potential of this compound derivatives as a source for developing new AChE inhibitors.
Table 1: AChE Inhibition by this compound Derivatives
| Compound Type | Key Structural Feature | AChE IC50 Value | Reference |
|---|---|---|---|
| Arylaminopropanone Derivative | Piperidine moiety | 6.57 µM | nih.gov |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Dimethylcarbamothioate | 38.98 µM | mdpi.com |
| Benzyl N-phenylcarbamates | Benzyl group | 199-535 µmol·l–1 | arkat-usa.org |
| Salicylanilide N-alkylcarbamates | Long-chain N-alkylcarbamates | 21.8 µmol/L (for decyl derivative) | mdpi.com |
Butyrylcholinesterase (BuChE) Inhibition
In addition to inhibiting AChE, many this compound derivatives also exhibit significant inhibitory activity against butyrylcholinesterase (BuChE). nih.govconicet.gov.ar BuChE is considered a secondary enzyme in acetylcholine hydrolysis but its levels increase in the brains of individuals with advanced Alzheimer's disease, making it a relevant therapeutic target. heraldopenaccess.us
Studies have shown that some N-phenylcarbamate derivatives display selectivity for BuChE over AChE. nih.govnih.gov For example, in a series of arylaminopropanone derivatives, compounds with longer alkylamine chains demonstrated higher activity and selectivity towards BuChE. nih.govconicet.gov.ar Similarly, research on O-aromatic N,N-disubstituted (thio)carbamates found that while AChE inhibition was moderate, several derivatives were more potent against BuChE. mdpi.com The IC50 values for BuChE inhibition in this series ranged from 1.60 to 311.0 µM, with 2-(phenylcarbamoyl)phenyl diphenylcarbamate being the most potent BuChE inhibitor (IC50 = 1.60 µM). mdpi.com
Another study focusing on novel carbamate (B1207046) derivatives with N-phenylpiperazine, N-benzylpiperazine, and 4-benzylpiperidine (B145979) moieties reported significant activity against BuChE. nih.gov The most active compound, 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate, had an IC50 of 2.00 μM for BuChE. nih.gov Benzyl N-phenylcarbamates have also been tested, showing IC50 values for BuChE inhibition between 21 and 177 µmol·l–1. arkat-usa.org These findings highlight the potential of designing this compound derivatives as selective BuChE inhibitors.
Table 2: BuChE Inhibition by this compound Derivatives
| Compound Type | Key Structural Feature | BuChE IC50 Value | Reference |
|---|---|---|---|
| Arylaminopropanone Derivative | Longer alkylamine chain | Higher activity and selectivity | nih.govconicet.gov.ar |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Diphenylcarbamate | 1.60 µM | mdpi.com |
| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate | N-phenylpiperazine | 2.00 µM | nih.gov |
| Benzyl N-phenylcarbamates | Benzyl group | 21-177 µmol·l–1 | arkat-usa.org |
Structure-Activity Relationships for Cholinesterase Inhibition
The inhibitory potency and selectivity of this compound derivatives against cholinesterases are significantly influenced by their chemical structure. nih.govconicet.gov.ar Several structure-activity relationship (SAR) studies have been conducted to understand these dependencies.
One key finding is that the nature of the substituent on the basic nitrogen atom plays a crucial role. For arylaminopropanone derivatives, the incorporation of a piperidine moiety resulted in higher inhibitory activity against AChE. nih.govconicet.gov.ar In contrast, replacing the piperidine with a morpholine (B109124) ring led to a significant decrease in AChE inhibition. nih.govconicet.gov.ar Furthermore, derivatives with longer alkylamine chains showed increased activity and selectivity for BuChE. nih.govconicet.gov.ar
The substitution pattern on the phenyl ring of the N-phenylcarbamate is also important. In a study of salicylanilide N-alkylcarbamates, it was found that the length of the N-alkyl chain and the substitution on the anilide ring influenced the inhibitory activity. mdpi.com Specifically, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl long-chain-N-alkylcarbamates were more potent inhibitors than their monochlorinated counterparts. mdpi.com
For O-aromatic N,N-disubstituted (thio)carbamates, N-methyl-N-phenyl carbamates and derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide were identified as being optimal for enzyme inhibition. mdpi.com The presence of bulky aromatic groups, such as in N,N-diphenyl substituted compounds, was suggested to contribute to non-covalent interactions at the peripheral anionic sites of both AChE and BuChE. mdpi.com
In the case of benzyl N-phenylcarbamates, the position of substituents on the benzyl group can affect activity, though no clear trend was established. arkat-usa.org The lipophilicity of the compounds, as indicated by the partition coefficient (Pow), is also a factor, with values in a certain range being a prerequisite for good transport across the blood-brain barrier. arkat-usa.org
Molecular Basis of Enzyme Interaction (e.g., Neurotransmitter Regulation)
The interaction of this compound derivatives with cholinesterases occurs at a molecular level within the active site of the enzymes, thereby regulating neurotransmitter levels, specifically acetylcholine. solubilityofthings.comontosight.ai The primary mechanism of action for many carbamate inhibitors is the carbamoylation of a serine residue within the catalytic triad (B1167595) of the enzyme's active site. mdpi.comresearchgate.net This process renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. ontosight.ai
Molecular docking studies have provided insights into the specific binding modes of these inhibitors. mdpi.comnih.gov For N-phenylcarbamate derivatives, the orientation of the phenylcarbamate group within the catalytic gorge of the cholinesterase is crucial for inhibitory activity. nih.govinrae.fr These studies suggest that the inhibitors can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.netmdpi.com
For instance, molecular modeling of arylaminopropanone derivatives indicated that they bind to the same active site of AChE as the known inhibitor galantamine. nih.govresearchgate.net The spatial orientation of the basic nitrogen atom, whether in a ring structure or an open alkyl chain, was found to influence the binding and activity. conicet.gov.ar In some cases, strong molecular interactions with the peripheral anionic site were also observed, suggesting a dual binding mechanism. conicet.gov.ar
The interaction can also be non-covalent. mdpi.com For example, N,N-diphenyl substituted carbamates with significant aromatic portions are thought to act as non-covalent inhibitors, engaging in multiple interactions at the peripheral anionic sites of both AChE and BuChE. mdpi.com The type of inhibition can also vary, with some N-phenylcarbamates acting as mixed-type inhibitors, while others, particularly those with a monosaccharide moiety, act as non-competitive inhibitors. nih.govinrae.fr
Other Enzyme Inhibition Profiles (e.g., Matrix Metalloproteinase-2)
Beyond their well-documented effects on cholinesterases, derivatives of N-phenylcarbamate have been investigated for their ability to inhibit other enzymes. One notable example is their activity against matrix metalloproteinase-2 (MMP-2).
In a study focused on developing selective MMP-2 inhibitors that can cross the blood-brain barrier, various derivatives of a known gelatinase inhibitor, SB-3CT, were synthesized, including O-phenyl carbamate and N-phenyl carbamate variants. nih.gov The research found that the O-phenyl carbamate and urea (B33335) derivatives were potent and selective inhibitors of MMP-2. nih.gov Specifically, a carbamate derivative, compound 5b, was found to be metabolized to the potent gelatinase inhibitor, which was present at therapeutic concentrations in the brain. nih.gov This suggests that the N-phenylcarbamate scaffold can be a valuable component in the design of inhibitors for enzymes other than cholinesterases.
Antiproliferative and Anticancer Research
The N-phenylcarbamate structure has also been explored in the context of antiproliferative and anticancer research. Studies have shown that certain derivatives can inhibit the growth of cancer cells.
For example, research on the topoisomerase II poison amsacrine, an anticancer drug, revealed that simple molecules like methyl-N-phenylcarbamate could modulate its cytotoxic effects. nih.gov Specifically, co-incubation with methyl-N-phenylcarbamate partially restored the levels of extractable topoisomerase II in cells treated with amsacrine, suggesting a direct interaction with the enzyme. nih.gov
In another study, organometallic CpRu(II) O-alkyl-N-phenylcarbamate sandwich complexes were synthesized and evaluated for their cytotoxicity against various cancer cell lines. researchgate.net These complexes were found to be potent growth inhibitors for a range of tumor cell lines while exhibiting lower toxicity towards normal human fibroblast cells, indicating a degree of selectivity. researchgate.net For instance, the complex [(η⁵-Cp)Ru(PhNHCO₂Me)]BPh₄ showed significant inhibitory activity. researchgate.net
Furthermore, the cytotoxicity of salicylanilide N,N-disubstituted (thio)carbamates, which also possess cholinesterase inhibitory activity, was evaluated against HepG2 cells. mdpi.comnih.gov Several of these derivatives showed mild cytotoxicity, which is a desirable characteristic for potential drug candidates, as it suggests a favorable selectivity index for their primary target (cholinesterases) over general cellular toxicity. mdpi.comnih.gov
Antimicrobial and Antibacterial Activities
This compound derivatives have demonstrated a range of antimicrobial and antibacterial activities. Research has shown that the structure of these compounds, particularly substitutions on the phenyl ring and the nature of the alcohol moiety, plays a crucial role in their efficacy against various pathogens.
For instance, studies on N-phenylcarbamates have revealed that 3,5-dihalo-substituents on the benzene (B151609) ring are essential for high antifungal activity against Sclerotinia sclerotiorum. tandfonline.com Furthermore, for N-phenylcarbamates, substitution at the α-position of the alcohol moiety with groups like cyano, ethoxycarbonyl, or carbamoyl (B1232498) is necessary for this activity. tandfonline.com One of the most effective compounds in this series was α-Cyanoisopropyl N-(3,5-dichlorophenyl) carbamate, which completely inhibited the mycelial growth of Sclerotinia sclerotiorum at a concentration of 3.2 µM. tandfonline.com In general, 3-(3',5'-dichlorophenyl) oxazolidine-2,4-diones and related compounds show high activity against Sclerotinia sclerotiorum and Botrytis cinerea, and fair activity against other fungi like Cochliobolus miyabeanus, Pellicularia filamentosa, Pellicularia sasakii, and Alternaria kikuchiana. tandfonline.com
Dibasic derivatives of phenylcarbamic acid have also been investigated as potential antibacterial agents. nih.gov Compounds such as 1-[3-(dipropylammonio)-2-({[3-(pentyloxy-/hexyloxy-/heptyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichlorides exhibited high activity against staphylococci and enterococci, comparable to or even higher than some clinically used antibiotics and antiseptics. nih.gov The antibacterial action of these derivatives is thought to be based on their surface activity, which is influenced by the length of their alkoxy side chain and the size of the azacyclic system. nih.gov It was also noted that these compounds can act synergistically with antibiotics like oxacillin (B1211168), gentamicin, and vancomycin (B549263), possibly by directly affecting the bacterial cell wall. nih.gov
The fungicidal properties of N-phenylcarbamate esters have also been explored, with some compounds showing efficacy against fungi resistant to benzimidazole (B57391) thiophanate (B166795) fungicides. google.com For example, Isopropyl N-[(3-ethyl-4-ethoxy-5-chloro)phenyl]carbamate has been identified as a potent and selective fungicide against such resistant strains. google.com
Additionally, carbamate derivatives of sulfathiazole (B1682510) have shown promising antibacterial activity, particularly against E. coli. niscpr.res.in The mechanism of action for these compounds is believed to involve the inhibition of DNA gyrase A, an essential enzyme for bacterial DNA replication. niscpr.res.in
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| α-Cyanoisopropyl N-(3,5-dichlorophenyl) carbamate | Sclerotinia sclerotiorum | Complete inhibition of mycelial growth at 3.2 µM | tandfonline.com |
| 1-[3-(Dipropylammonio)-2-({[3-(pentyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Staphylococci, Enterococci | High antibacterial activity | nih.gov |
| Isopropyl N-[(3-ethyl-4-ethoxy-5-chloro)phenyl]carbamate | Benzimidazole-resistant fungi | Strong and selective fungicidal effect | google.com |
| Carbamate derivatives of sulfathiazole | E. coli | Promising antibacterial activity | niscpr.res.in |
Anti-inflammatory and Analgesic Potential
Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The structural modifications of these compounds have shown varying degrees of efficacy in preclinical studies.
A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.netnih.gov Several of these compounds exhibited promising anti-inflammatory effects, with some showing activity comparable to the standard drug, indomethacin (B1671933). researchgate.net For example, compounds 4i and 4a demonstrated significant percentage inhibition of edema at 54.239% and 54.130%, respectively. researchgate.net In silico docking studies suggested that these compounds may exert their anti-inflammatory effects by binding to the COX-2 enzyme. nih.gov
In the realm of analgesia, novel 4-anilidopiperidine derivatives, which replaced the N-propyl amide group of fentanyl with different aryl-ureas and aryl-carbamates, were synthesized and evaluated. tandfonline.com The hot-plate test in mice was used to assess their analgesic profiles. tandfonline.com While some compounds showed good analgesic activity, it was often at high doses. tandfonline.com
Furthermore, N-phenylcarbamothioylbenzamide derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov In a study, several of these derivatives exhibited higher anti-inflammatory activity than indomethacin in the acute carrageenan-induced paw edema model in mice. nih.gov Notably, some of these compounds also showed a lower incidence of ulcers compared to indomethacin. nih.gov The mechanism of action is thought to involve the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Compound/Derivative | Assay/Model | Observed Effect | Reference(s) |
|---|---|---|---|
| tert-butyl 2-(substituted benzamido) phenylcarbamate (4i, 4a) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity (54.239% and 54.130% inhibition) | researchgate.net |
| 4-anilidopiperidine derivatives (fentanyl analogues) | Hot-plate test in mice | Good analgesic activity at high doses | tandfonline.com |
| N-phenylcarbamothioylbenzamides (1a, 1d-h) | Carrageenan-induced paw edema | Higher anti-inflammatory activity than indomethacin | nih.gov |
Neurological and Cognitive Effects
Potential in Neuropharmacology Research
This compound derivatives have emerged as a class of compounds with significant potential in neuropharmacology research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to interact with various molecular targets in the central nervous system makes them valuable tools for studying disease mechanisms and for the development of novel therapeutic agents.
One area of interest is their role as cholinesterase inhibitors. acs.org Carbamate derivatives have been designed and synthesized to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. acs.orgresearchgate.net For example, O-substituted N-2-phenylcyclopropylcarbamates have been shown to be moderate inhibitors of both AChE and BuChE. researchgate.net
Furthermore, certain carbamate derivatives have been investigated for their potential to modulate the activity of other targets relevant to neurodegeneration, such as monoamine oxidase B (MAO-B). mdpi.com Dual inhibitors of BuChE and MAO-B have been developed from 4-phenethyl-1-propargylpiperidine derivatives, highlighting the multi-target potential of these compounds. mdpi.com The development of such multi-target ligands is a promising strategy in the complex treatment of neurodegenerative disorders.
Modulation of Receptor Activity
This compound derivatives have been shown to modulate the activity of various receptors in the nervous system. This modulatory action is a key aspect of their pharmacological profile and contributes to their potential therapeutic applications.
One significant area of research is their interaction with nicotinic acetylcholine receptors (nAChRs). Phenylcarbamate derivatives have been synthesized and evaluated for their affinity for different nAChR subtypes. researchgate.net Studies have shown that carbamate derivatives bearing a pyrrolidine (B122466) or piperidine moiety exhibit higher affinities for α4β2* nAChRs compared to analogues in the quinuclidine (B89598) series. researchgate.net This selective modulation of nAChR subtypes could be beneficial in the treatment of neurodegenerative diseases.
Additionally, some N-phenylcarbamate derivatives have been investigated as antagonists at histamine (B1213489) H3 receptors. researchgate.net These receptors are involved in regulating the release of various neurotransmitters in the brain. Structural modifications of these derivatives have been performed to optimize their pharmacodynamic and pharmacokinetic properties. researchgate.net
The ability of these compounds to interact with chemokine receptors has also been explored. google.com Certain substituted cycloalkylamine derivatives, which can be considered related structures, have been identified as modulators of chemokine receptor activity, such as CCR2. google.com This suggests a potential role for these types of compounds in inflammatory conditions of the central nervous system.
Effects on Astrocytes and Neuroprotection
Recent research has highlighted the significant role of astrocytes in both the progression and potential treatment of neurodegenerative diseases. This compound derivatives and related compounds have been investigated for their effects on astrocytes and their potential to confer neuroprotection.
Studies have shown that certain compounds can protect astrocytes from oxidative stress. For instance, the cognitive enhancer T-588 has been found to protect astrocytes against hydrogen peroxide-induced injury, and this effect is believed to contribute to its neuroprotective properties. nih.gov This protection is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov
Furthermore, some novel multi-target compounds, such as tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), have demonstrated moderate protective effects in astrocytes against toxicity induced by amyloid-beta peptide. mdpi.com This compound was shown to reduce levels of pro-inflammatory cytokines like TNF-α and free radicals in astrocyte cultures.
The activation of the Nrf2 pathway in astrocytes is another mechanism through which neuroprotection can be achieved. mdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. Compounds that can enhance astroglial Nrf2 signaling may help to reduce oxidative stress and neuroinflammation, thereby protecting dopaminergic neurons from cell death. mdpi.com Diosgenin carbamate derivatives have also been shown to protect astrocytes from Aβ-induced damage and reduce the release of pro-inflammatory factors. researchgate.net
Plant Growth Regulation and Herbicidal Action
This compound, often known by its common name propham (B1679637) or the abbreviation IPC, is a well-established compound in agriculture, primarily utilized as a selective herbicide and a plant growth regulator. nih.govbcpcpesticidecompendium.org Its mode of action and effects on various plant species have been the subject of extensive research.
Propham acts as a mitotic inhibitor, disrupting cell division in plants. cambridge.orgsrce.hr It interferes with the assembly and organization of microtubules in the mitotic spindle, leading to abnormal cell division and ultimately inhibiting plant growth. srce.hrnih.gov This mechanism is similar to the action of colchicine (B1669291). cambridge.org Specifically, propham has been observed to cause damage to microtubule organizing centers (MTOCs), resulting in their fragmentation and the formation of abnormal division spindles. nih.gov
As a selective herbicide, propham is effective in controlling annual grasses and some broad-leaved weeds. nih.gov It has been used in various crops, including cotton, soybeans, and alfalfa, to manage weed infestations. cambridge.org The herbicidal activity of N-phenylcarbamate esters is influenced by the size of the ester group, with potency generally increasing up to the butyl or sec-butyl ester and then declining. ct.gov
In addition to its herbicidal properties, propham is also employed as a plant growth regulator. nih.gov A significant application is the control of sprouting in stored potatoes, helping to extend their shelf life. nih.govresearchgate.net Research has also shown that treatment with isopropyl phenylcarbamate can lead to an increase in chlorophyll (B73375) content in plant tissues. cambridge.org
Table 3: Plant Growth Regulation and Herbicidal Action of this compound
| Application | Mechanism of Action | Specific Effects | Reference(s) |
|---|---|---|---|
| Herbicide | Mitotic inhibitor, disrupts microtubule organization | Controls annual grasses and some broad-leaved weeds | nih.govcambridge.orgsrce.hr |
| Plant Growth Regulator | Inhibition of cell division | Controls sprouting in stored potatoes | nih.govresearchgate.net |
| Plant Physiology | - | Increases chlorophyll content in tissues | cambridge.org |
Inhibition of Plant Cell Division
This compound and its derivatives are potent inhibitors of plant cell division. srce.hrcambridge.org This inhibitory action is a primary mechanism behind their herbicidal activity. srce.hr Studies across a variety of plant and algal species have demonstrated that these carbamates disrupt mitosis, often leading to an accumulation of cells in the metaphase stage and the formation of abnormal cellular structures. srce.hrcambridge.org
For example, research on Avena (oat) and Allium (onion) revealed that treatment with Isothis compound (IPC) resulted in mitotic aberrations, including disrupted spindle formation. cambridge.org Similarly, in the green alga Euglena, IPC was found to be a slowly acting herbicide that inhibits cell division, with its effectiveness influenced by the cells' nutritional state. srce.hr The antimitotic effects are considered the principal mechanism by which these carbamates kill susceptible plants. cambridge.org
Table 1: Observed Effects of N-phenylcarbamate Derivatives on Cell Division in Various Organisms
| Organism | Compound | Observed Effects on Cell Division | Reference(s) |
|---|---|---|---|
| Allium (Onion) | Isothis compound (IPC) | Mitotic aberrations, disruption of mitosis. | cambridge.org |
| Avena (Oat) | Isothis compound (IPC) | Mitotic aberrations, histological changes in shoot meristem. | cambridge.org |
| Euglena gracilis | Isothis compound (IPC) | Inhibition of cell division and growth, appearance of monstrous forms. | srce.hr |
| Oedogonium cardiacum (Green Alga) | Isothis compound (IPC) | Prevention of microtubule polymerization, formation of three-poled mitotic apparatus, abnormal cytokinesis. | nih.gov |
| Haemanthus katherinae (Paintbrush Lily) | Isothis compound (IPC) | Affects spindle microtubule orientation. | nih.gov |
Effects on Mitotic Apparatus and Microtubules
The inhibition of cell division by N-phenylcarbamates is directly linked to their profound effects on the mitotic apparatus and the microtubules that constitute it. Unlike some mitotic inhibitors such as colchicine which cause microtubule depolymerization, N-phenylcarbamates primarily disrupt the organization of microtubules. nih.govcambridge.org
Key findings from various studies indicate that these compounds:
Do not depolymerize intact microtubules : Research on the unicellular alga Ochromonas and higher plants like Nicotiana sylvestris has shown that IPC and CIPC have little to no effect on existing, stable microtubules. nih.govnih.gov
Disrupt Microtubule Organizing Centers (MTOCs) : A primary target of these herbicides appears to be the MTOCs. nih.govresearchgate.net Treatment with IPC can cause MTOCs to fragment, leading to the formation of multiple spindle poles. This results in disorganized, multipolar spindles that cannot properly segregate chromosomes. nih.govnih.govresearchgate.net
Prevent Microtubule Assembly : While not destroying existing microtubules, IPC can prevent the polymerization of new ones. nih.gov In the alga Oedogonium cardiacum, IPC prevented the assembly of microtubules when cells were treated before phycoplast formation. nih.gov
Cause Abnormal Spindle Formation : The disruption of MTOCs leads to characteristic "star anaphase" configurations or multiple spindles within a single dividing cell. cambridge.orgresearchgate.net This results in abnormal karyokinesis and the formation of multiple, often unequal, daughter nuclei. nih.govcambridge.org
These effects highlight a specific mechanism of action that targets the components responsible for orchestrating microtubule arrays during mitosis, rather than the tubulin subunits themselves. nih.govnih.gov
Table 2: Comparative Effects of N-Phenylcarbamates on Microtubules and Mitosis
| Feature | Effect of N-Phenylcarbamates (e.g., IPC, CIPC) | Reference(s) |
|---|---|---|
| Primary Target | Microtubule Organizing Centers (MTOCs), spindle pole integrity. | nih.govresearchgate.net |
| Effect on Existing Microtubules | Little to no depolymerization. | nih.govnih.gov |
| Effect on Microtubule Assembly | Inhibits or prevents polymerization. | nih.govnih.gov |
| Spindle Morphology | Causes multipolar spindles, disorganized arrays. | nih.govcambridge.orgresearchgate.net |
| Outcome of Mitosis | Abnormal chromosome segregation, formation of multiple nuclei. | nih.govcambridge.org |
Mechanisms of Action in Plant Physiology
The diverse biological activities of this compound derivatives are rooted in distinct biochemical mechanisms.
Mechanism of Mitotic Inhibition : The primary mechanism for inhibiting cell division is the disruption of microtubule organization, driven by the compound's effect on MTOCs. nih.govresearchgate.net By causing the fragmentation of spindle poles, the carbamates prevent the formation of a functional bipolar spindle, which is essential for proper chromosome alignment and segregation during mitosis. nih.govresearchgate.net This action appears to be targeted at proteins involved in maintaining the structural integrity of the spindle poles, rather than at tubulin itself. nih.gov
Mechanism of Flower Induction : The induction of flowering in asparagus is linked to the inhibition of specific enzymes. Studies have shown that flower-inducing carbamates like n-propyl N-(3,4-dichlorophenyl)carbamate inhibit cytochrome P-450 enzymes, including t-cinnamic acid 4-hydroxylase (C4H). researchgate.net This enzyme is a key step in the phenylpropanoid metabolic pathway. researchgate.net Inhibition of this pathway was initially thought to be the trigger for flowering. However, subsequent research with other potent flower-inducing compounds, such as N-phenyl-N'-alkoxyformamidines, which are weaker inhibitors of C4H, suggests that C4H inhibition may not be the direct cause of flower induction. tandfonline.com This indicates that these carbamates likely interact with another common site on the endoplasmic reticulum that is responsible for triggering the flowering response. researchgate.nettandfonline.com
Other Physiological Effects : Broader studies on herbicide mechanisms suggest that N-phenylcarbamates can also interfere with the photosynthetic electron transport chain, adding another layer to their physiological impact on plants. sci-hub.se
Studies on Resistance Mechanisms in Biological Systems
As with many herbicides, the potential for plants to develop resistance to N-phenylcarbamates is a significant area of study. Research into resistance mechanisms provides insight into the specific molecular targets of these compounds.
A key study utilized mutant lines of Nicotiana sylvestris that were resistant to Isothis compound (IPC). nih.gov By comparing the effects of IPC on both resistant and sensitive cell lines, researchers made a critical discovery: the basis for resistance was not an alteration in the tubulin protein, which is the building block of microtubules. nih.gov Instead, the evidence strongly suggested that resistance is correlated with a modification in one of the proteins that make up the Microtubule Organizing Center (MTOC). nih.gov In sensitive cells, IPC causes the MTOCs to fragment, leading to mitotic failure, while in resistant cells, the MTOCs remain intact and functional in the presence of the herbicide. nih.gov
This finding reinforces that the MTOC is the primary physiological target for the antimitotic action of IPC and that resistance can evolve through modifications to this critical cellular structure. Concerns over the environmental persistence and toxic breakdown products of some carbamate herbicides, such as Chlorpropham (B1668850) (CIPC), further drive research into both resistance and degradation pathways in various biological systems. researchgate.net
Degradation Pathways and Environmental Ecotoxicology of Propyl N Phenylcarbamate
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary mechanism for the degradation of carbamates in soil and aquatic environments. who.intupm.edu.my This chemical process involves the cleavage of the ester or amide bond in the carbamate (B1207046) structure by water. The rate of hydrolysis is influenced by several factors, including pH and temperature. who.int For carbamates, this degradation can be catalyzed by enzymes known as esterases, which are present in various organisms, including mammals, plants, and insects. who.int The enzymatic hydrolysis of carbamates is a key detoxification pathway in many species. who.int
The hydrolysis of N-phenylcarbamates can proceed through different mechanisms depending on the conditions. Under basic conditions, the degradation is consistent with a mechanism involving the formation of an isocyanate intermediate. acs.org This intermediate is then hydrolyzed to the corresponding amine. acs.org The general scheme for the hydrolytic degradation of Propyl N-phenylcarbamate results in the formation of aniline (B41778), propanol (B110389), and carbon dioxide.
A proposed mechanism for the base-catalyzed hydrolysis of a phenylcarbamate involves the deprotonation of the carbamate nitrogen, leading to an isocyanate intermediate which is subsequently hydrolyzed. acs.org
Table 1: Products of Hydrolytic Degradation of this compound
| Reactant | Condition | Products |
|---|
This table illustrates the primary products formed during the hydrolytic breakdown of this compound.
Biodegradation by Microorganisms in Environmental Matrices
The breakdown of carbamates by microorganisms is a significant process in their environmental fate. upm.edu.my Soil and water contain diverse microbial populations capable of metabolizing these pesticides. who.intupm.edu.my The rate and extent of biodegradation are influenced by a variety of environmental factors. who.int
Soil microorganisms play a crucial role in the transformation of carbamate pesticides. who.intscispace.com Numerous studies have shown that the persistence of carbamates is significantly lower in non-sterile soil compared to sterile soil, indicating the importance of microbial activity. who.int Soil enrichment techniques have successfully isolated bacteria and fungi capable of utilizing carbamates as a source of carbon and energy. scispace.com The primary step in the microbial degradation of many carbamates is hydrolysis of the carbamate bond. who.intupm.edu.my
For instance, studies on the biodegradation of propham (B1679637) (isothis compound), a compound structurally similar to this compound, have shown that soil microorganisms can hydrolyze it to aniline and an alcohol, which are then further metabolized. scispace.com Some microorganisms may utilize the aliphatic portion of the molecule as a carbon source while leaving the aromatic ring intact, at least initially. scispace.com The adaptation of microbial populations to the presence of carbamates can lead to enhanced degradation rates upon subsequent applications. tandfonline.comnih.gov
Table 2: Microorganisms Involved in Carbamate Degradation
| Microorganism Type | Example Genera | Role in Degradation |
|---|---|---|
| Bacteria | Pseudomonas, Arthrobacter, Achromobacter | Hydrolysis of carbamate linkage, further metabolism of degradation products. upm.edu.myscispace.com |
This table provides examples of microbial genera known to be involved in the degradation of carbamate pesticides.
Several factors can influence the rate at which microorganisms degrade carbamate pesticides in the environment. These include:
Soil Type and Organic Matter: Soil composition, particularly the amount of organic matter, can affect pesticide availability and microbial activity. who.intnih.gov
Temperature and Moisture: Optimal temperature and moisture levels that support microbial growth and activity generally lead to faster degradation rates. who.intnih.govmdpi.com
pH: Soil pH can influence both the chemical stability of the pesticide and the activity of microbial populations. who.int
Pesticide Concentration: The initial concentration of the pesticide can impact microbial populations and their degradative capacity. mdpi.com
Ring Halogenation: The presence and position of halogen substituents on the phenyl ring of N-phenylcarbamates can significantly affect their biodegradability. For example, the degradation of chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate) is influenced by the chlorine atom on the phenyl ring. nih.govresearchgate.netgla.ac.uk Halogenated anilines, which are breakdown products of halogenated N-phenylcarbamates, can be more persistent and toxic than the parent compounds. researchgate.net The dehalogenation of these compounds is a critical step in their complete mineralization and can be carried out by specific microorganisms. scispace.com
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. jst.go.jp For many pesticides, this is an important abiotic degradation pathway in aquatic environments and on plant and soil surfaces. upm.edu.myjst.go.jp The photolysis of N-phenylcarbamates can proceed through several mechanisms, leading to a variety of photoproducts. researchgate.netjst.go.jp
The photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters and amides, including N-arylcarbamates. jst.go.jplscollege.ac.in This reaction involves the cleavage of the ester or amide bond and the subsequent migration of the acyl or carbamoyl (B1232498) group to the ortho or para position of the aromatic ring. lscollege.ac.in For N-phenylcarbamates, the photo-Fries rearrangement results in the formation of amino-substituted aromatic ketones or aldehydes. dtic.mildtic.mil
The ratio of ortho to para photo-Fries products can be influenced by factors such as the solvent and the physical state of the medium. dtic.mil While the photo-Fries rearrangement of some N-arylcarbamates has been reported, it is often a minor pathway under environmental sunlight conditions, especially when irradiated at wavelengths greater than 290 nm. researchgate.netjst.go.jp
A primary photochemical process in the degradation of N-phenylcarbamates is the cleavage of the nitrogen-carbonyl (N-C) bond. jst.go.jpdtic.mil This homolytic cleavage results in the formation of an anilinyl radical and a carbamoyl radical. dtic.mil Laser flash photolysis studies of this compound have provided evidence for the formation of anilinyl-type radicals. dtic.mil These radicals can then undergo various reactions, such as hydrogen abstraction or recombination, to form a range of photoproducts, including substituted anilines. dtic.mil
Another possible cleavage is at the O-C bond of the carbamate group, which has been observed in the photolysis of O-aryl N-alkylcarbamates. jst.go.jp However, for O-alkyl N-arylcarbamates like this compound, the N-C bond cleavage is a more documented pathway. jst.go.jp The specific products formed will depend on the reaction conditions, including the presence of oxygen and the nature of the solvent. dtic.mil
Table 3: Photodegradation Mechanisms of N-phenylcarbamates
| Degradation Pathway | Description | Resulting Products |
|---|---|---|
| Photo-Fries Rearrangement | Migration of the carbamoyl group to the aromatic ring. lscollege.ac.in | Ortho- and para-amino substituted aromatic ketones/aldehydes. dtic.mildtic.mil |
This table summarizes the main photolytic degradation pathways for N-phenylcarbamate compounds.
Thermal Decomposition Processes
The thermal degradation of this compound, like other N-substituted carbamates, can proceed through several potential pathways depending on the conditions. researchgate.net Studies on analogous alkyl N-phenylcarbamates provide insight into the likely decomposition mechanisms. When heated, N-monosubstituted carbamates can be in equilibrium with the corresponding isocyanate and alcohol. acs.org For instance, ethyl carbanilate primarily yields phenyl isocyanate and ethanol (B145695) when heated under reduced pressure. acs.orgepa.gov
At higher temperatures and atmospheric pressure, the decomposition can become more complex. For example, the thermal degradation of α-methylbenzyl carbanilate at 250°C produces significant amounts of aniline, α-methylbenzyl aniline, styrene, and carbon dioxide. acs.orgepa.gov This suggests that beyond the initial dissociation into isocyanate and alcohol, subsequent reactions, including amine displacement, play a crucial role. acs.org Kinetic studies support a mechanism involving an initial intramolecular decomposition followed by these amine displacement reactions. acs.org
The structure of the alkyl group in the carbamate significantly influences the decomposition products and pathways. acs.org Research on t-butyl N-arylcarbamates indicates that these compounds decompose to yield carbon dioxide, an olefin (isobutylene), and the corresponding amine. cdnsciencepub.com This decomposition follows first-order kinetics. cdnsciencepub.com The general modes of decomposition for N-phenylcarbamates can be summarized as:
Reversible dissociation into phenyl isocyanate and alcohol. acs.org
Formation of a primary amine (aniline), an olefin, and carbon dioxide. researchgate.net
Decarboxylation to form a secondary amine. researchgate.net
The reaction temperature is a critical factor, with temperatures above 200°C often leading to the formation of by-products like 2,4′-diphenylmethane dicarbamates and polymethylenepolyphenyl carbamates. google.com
Characterization of Degradation Products and Metabolites
The degradation of this compound results in a variety of breakdown products, the nature of which depends on the degradation pathway (e.g., thermal, microbial, photolytic).
Formation of Aniline-Based Derivatives
A primary degradation pathway for N-phenylcarbamates, including this compound, involves the formation of aniline and its derivatives. acs.orgnih.gov Thermal decomposition studies of similar alkyl N-phenylcarbamates have consistently identified aniline as a major product. acs.orgepa.govcdnsciencepub.com For example, heating t-butyl N-phenylcarbamate results in the formation of aniline, alongside isobutylene (B52900) and carbon dioxide. cdnsciencepub.com Similarly, the thermal degradation of α-methylbenzyl carbanilate also yields aniline. acs.orgepa.gov
Microbial degradation of phenylcarbamates is also known to produce aniline. nih.gov Studies on the herbicide propham (isothis compound), a closely related compound, show that it is degraded to aniline by soil bacteria such as Arthrobacter and Achromobacter species. nih.govscispace.com This aniline is then further metabolized. nih.gov Photolytic degradation can also lead to the formation of anilinyl radicals through the cleavage of the nitrogen-carbon bond in the carbamate group. dtic.mil
The formation of aniline-based derivatives is a significant aspect of the environmental fate of N-phenylcarbamates, as these products can have their own toxicological profiles. researchgate.net
Environmental Fate and Persistence of Breakdown Products
The breakdown products of this compound, primarily aniline and its derivatives, are subject to further environmental transformation. The persistence of these products is influenced by factors such as soil type, moisture, temperature, and microbial activity. who.intucanr.edu
Aniline, a key degradation product, can be further metabolized by soil microorganisms. nih.gov In some cases, this can lead to the formation of more complex and persistent compounds. For instance, the aniline derivative 3,4-dichloroaniline, a metabolite of some herbicides, has been shown to form 3,3′,4,4′-tetrachloroazobenzene (TCAB), a persistent residue. scispace.com While this specific transformation relates to a chlorinated aniline, it highlights the potential for aniline metabolites to undergo condensation reactions in the soil environment.
Ecotoxicological Implications of this compound and its Degradation Products
The ecotoxicological profile of this compound and its degradation products is a critical aspect of its environmental risk assessment. Carbamates as a class of pesticides are known to have varying levels of toxicity to different organisms. who.int
The parent compound, this compound, and its analogs like propham, are used as herbicides and can therefore affect non-target plants. nih.gov The toxicity of carbamates extends to other organisms as well. For example, mepanipyrim, a fungicide, has shown effectiveness against N-phenylcarbamate-resistant strains of Botrytis cinerea. agropages.com This suggests that there are specific biochemical pathways in fungi that are affected by N-phenylcarbamate structures.
A significant concern is that the breakdown products of carbamates can sometimes be as toxic or even more toxic than the parent compound. researchgate.netwho.int Aniline and its derivatives, which are common degradation products of N-phenylcarbamates, are known to have high toxicity profiles. researchgate.net For instance, 3-chloroaniline, a breakdown product of the related carbamate chlorpropham, is considered more polluting and highly toxic than the parent compound itself. researchgate.net
The ecotoxicity of these compounds can manifest in various ways. For example, some breakdown products are reported to be cytolytic (capable of breaking down cells), hinder ATP production, and alter cellular permeability. researchgate.net The presence of carbamates and their metabolites in water bodies poses a risk to aquatic organisms. researchgate.net Therefore, a comprehensive ecotoxicological assessment must consider the combined effects of the parent carbamate and its full suite of degradation products. whiterose.ac.uk
Interactive Data Table: Degradation Products of Related N-Phenylcarbamates
| Parent Compound (Analogue) | Degradation Condition | Major Degradation Products Identified | Reference |
| Ethyl N-phenylcarbamate | Thermal (200°C, reduced pressure) | Phenyl isocyanate, Ethanol | acs.org |
| α-Methylbenzyl N-phenylcarbamate | Thermal (250°C, atm. pressure) | Aniline, α-Methylbenzyl aniline, Styrene, Carbon dioxide | acs.org |
| t-Butyl N-phenylcarbamate | Thermal (180°C) | Aniline, Isobutylene, Carbon dioxide, Diphenylurea | cdnsciencepub.com |
| Isothis compound (Propham) | Microbial (soil bacteria) | Aniline | nih.gov |
Advanced Applications and Research Frontiers of Propyl N Phenylcarbamate Derivatives
Chiral Separation Technologies
The separation of enantiomers, which are mirror-image isomers of a chiral molecule, is critical in the pharmaceutical industry, as different enantiomers can have vastly different physiological effects. Phenylcarbamate derivatives are instrumental in the development of technologies for this purpose.
Phenylcarbamate derivatives of polysaccharides have become essential in the creation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). researchgate.net The development of these CSPs marked a significant leap in the ability to separate a wide array of racemic mixtures. pharmtech.com The general applicability of polysaccharide-based CSPs, particularly those developed by Professor Okamoto, has made them a cornerstone of chiral chromatography. pharmtech.com
The effectiveness of these CSPs is attributed to the specific interactions, such as hydrogen bonding and π-π interactions, between the carbamate (B1207046) derivatives and the analytes. eijppr.com The enantioselectivity of these phases can be finely tuned by altering the substituents on the phenyl ring of the carbamate. For instance, the introduction of electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro) groups on the phenyl ring significantly influences the chiral recognition capabilities of the CSP. uta.edumdpi.com Researchers have demonstrated that the number and position of these substituents are crucial in determining the enantioselectivity. uta.edumdpi.com
CSPs are generally categorized as either coated or immobilized. In coated CSPs, the polysaccharide derivative is physically adsorbed onto a silica (B1680970) gel support. chiralpedia.com While effective, these coated phases have limitations regarding the solvents that can be used in the mobile phase, as some solvents can dissolve the chiral polymer. pharmtech.com To overcome this, immobilized CSPs were developed, where the chiral selector is chemically bonded to the silica support. pharmtech.comchiralpedia.com This immobilization results in greater solvent versatility, enhanced stability, and a longer column lifetime. pharmtech.comchiralpedia.com
Table 1: Comparison of Coated vs. Immobilized Polysaccharide-Based CSPs
| Feature | Coated CSPs | Immobilized CSPs |
|---|---|---|
| Attachment | Physically adsorbed onto silica support. chiralpedia.com | Chemically bonded to silica support. chiralpedia.com |
| Solvent Compatibility | Limited; certain organic solvents can dissolve the polymer. pharmtech.com | High; compatible with a wide range of solvents. pharmtech.comchiralpedia.com |
| Durability | Less robust; prone to sudden failure. pharmtech.com | Highly robust and durable. chiralpedia.com |
| Selectivity | Good selectivity for many compounds. | Often improved selectivity and allows for new separations. pharmtech.com |
| Applications | Wide range of analytical and preparative separations. | Difficult separations, method development flexibility. pharmtech.comchiralpedia.com |
Cellulose (B213188) and amylose (B160209), which are naturally abundant polysaccharides, are the most common polymers used for creating these powerful CSPs. researchgate.net Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are among the most successful and widely used CSPs, demonstrating excellent chiral recognition for a broad spectrum of compounds. mdpi.comchiralpedia.com
The process involves derivatizing the hydroxyl groups of the polysaccharide with a phenyl isocyanate, such as propyl N-phenylcarbamate's precursor, to form the carbamate linkages. The helical structure of the polysaccharide backbone, combined with the rigid carbamate groups, creates a chiral environment that allows for stereoselective interactions with analytes. mdpi.com Research has shown that even minor structural differences in the analytes can be recognized by these polysaccharide-based CSPs, enabling the separation of complex liquid crystalline racemic mixtures. nih.gov
The choice of polysaccharide, the specific carbamate derivative, and whether the phase is coated or immobilized all contribute to the unique separation characteristics of the resulting CSP. chiralpedia.com This modularity allows for the development of a wide variety of CSPs tailored for specific separation challenges. researchgate.netpharmtech.com
Table 2: Common Polysaccharide Derivatives Used in CSPs
| Polysaccharide Base | Common Carbamate Derivative | Commercial Example |
|---|---|---|
| Cellulose | tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD |
| Amylose | tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD |
| Cellulose | tris(3,5-dichlorophenylcarbamate) | Chiralcel® OZ |
Materials Science Applications
The properties of cellulose can be significantly modified by introducing carbamate functional groups, leading to new materials with advanced functionalities.
Cellulose carbamate (CC) and its N-substituted derivatives are gaining attention in materials science. rsc.org These derivatives can be synthesized through various methods, including the reaction of cellulose with urea (B33335) at high temperatures or with isocyanates. rsc.orgnih.gov The introduction of the carbamate group can improve the solubility and processability of cellulose, which is notoriously difficult to dissolve in common solvents. nih.gov This modification opens up possibilities for creating new cellulose-based materials like films, aerogels, and fibers with enhanced properties. rsc.org For instance, regenerated cellulose fibers from carbamate intermediates exhibit improved stability. rsc.org
Cellulose carbamate derivatives show significant promise in the fields of food packaging and wound treatment. rsc.org These materials are attractive due to their biodegradability and antimicrobial properties. rsc.orgnih.gov For food packaging, cellulose carbamate-based films can serve as an eco-friendly alternative to petroleum-based plastics. nih.govdntb.gov.ua The incorporation of cellulose nanofibers, which can be derived from cellulose carbamates, into packaging films can enhance their mechanical strength and barrier properties. nih.gov
In the medical field, the biocompatibility and absorbent nature of cellulose carbamates make them suitable for wound treatment applications. vtt.fi They can be formulated into hydrogels or films for use as wound dressings. dntb.gov.uat-science.org Furthermore, their antimicrobial characteristics can help in preventing infections at the wound site. rsc.org
Research Tools in Neuropharmacology and Drug Discovery
Carbamate-containing molecules, including derivatives of this compound, play a significant role in medicinal chemistry and neuropharmacology, often serving as key components in the design of therapeutic agents and research probes. acs.org
The carbamate group is often used as a stable and cell-permeable surrogate for a peptide bond in drug design. acs.org It is a core structural element in many approved drugs, particularly as inhibitors of enzymes like cholinesterases, which are important targets in neurodegenerative diseases such as Alzheimer's disease. acs.orggoogle.com For example, Rivastigmine, a phenyl carbamate derivative, is a well-known acetylcholinesterase inhibitor used to treat dementia. google.com
Derivatives of phenylcarbamic acid are being investigated for a wide range of biological activities. Research has explored their potential as antimycobacterial agents, demonstrating significant efficacy against various Mycobacterium strains. mdpi.com In neuropharmacology, carbamate derivatives of molecules like (-)-3-(3-hydroxyphenyl)-N-propylpiperidine have been synthesized as potential prodrugs to target dopamine (B1211576) autoreceptors. acs.org Furthermore, dihydroquinoline carbamate derivatives have been developed as "bio-oxidisable" prodrugs designed for enhanced brain delivery of acetylcholinesterase inhibitors. researchgate.net These compounds act as valuable research tools to study enzyme mechanisms, probe biological pathways, and serve as lead compounds in the development of new drugs for neurological disorders. acs.orgresearchgate.net
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound and its derivatives are crucial for environmental monitoring, residue analysis, and research. Analytical methodologies are often tailored to the specific matrix and concentration levels of the analyte.
Derivatization for Chromatographic Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to the analysis of carbamates. taylorfrancis.com However, the thermal instability of many N-phenylcarbamates can pose a challenge for GC analysis, which typically involves high temperatures in the injector port. nih.govtandfonline.com While HPLC is often the preferred method for these thermally labile compounds, derivatization offers a powerful strategy to improve analyte stability, volatility, and detectability, especially for GC-based methods. taylorfrancis.comresearchgate.net
The primary goal of derivatization in this context is to convert the carbamate into a more volatile and thermally stable compound. A common approach involves the hydrolysis of the carbamate ester linkage to yield its constituent amine and alcohol. For this compound, this would yield aniline (B41778). The resulting aniline can then be converted into a derivative that is more amenable to GC analysis. acs.org General derivatization reactions for carbamates or their hydrolysis products include acylation, silylation, or halogenation. researchgate.net For instance, the analysis of amino acids by GC has been successfully achieved by converting them into their n-propyl N-acetyl esters, a two-step derivatization process that enhances volatility and separation. cabidigitallibrary.org
Alternatively, post-column derivatization is a technique used in HPLC. After the carbamates are separated on the analytical column, they are mixed with a reagent to form a product that can be detected with high sensitivity, for example, by a fluorescence or UV-Vis detector. nih.gov
Table 1: Comparison of Chromatographic Methods for Carbamate Analysis
| Method | Principle | Derivatization Requirement | Advantages | Common Detectors |
|---|---|---|---|---|
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Often not required for the parent compound; post-column derivatization can be used to enhance detection. nih.gov | Suitable for thermally labile and polar compounds. taylorfrancis.comtandfonline.com | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS). nih.gov |
| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Often required to increase volatility and thermal stability of the analyte. nih.gov | High resolution and separation efficiency. | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Electron Capture (ECD), Mass Spectrometry (MS). nih.govdeepdyve.com |
| SFC | Separation using a supercritical fluid as the mobile phase. | Can often analyze thermally labile compounds without derivatization. deepdyve.com | Combines advantages of both GC and HPLC; fast separations. deepdyve.com | Nitrogen-Phosphorus (NPD), UV, Mass Spectrometry (MS). deepdyve.com |
Spectroscopic Techniques for Trace Analysis
For detecting minute quantities of this compound, highly sensitive spectroscopic techniques are indispensable. These methods are often coupled with chromatographic systems for enhanced selectivity.
Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry serves as a powerful and highly specific detector. nih.gov It provides quantitative data and structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios. This technique is invaluable for confirming the identity of trace residues in complex samples. researchgate.net For carbamates, LC-MS has become a preferred technique due to its ability to handle thermally labile compounds directly. taylorfrancis.com
Fluorescence Spectroscopy: This technique offers high sensitivity for compounds that fluoresce. While many carbamates are not naturally fluorescent, they can be analyzed using fluorescence detection following a derivatization step that attaches a fluorescent tag. mdpi.com Advanced methods may use fluorescent quantum dot (QD) sensors, which can enhance the signal and improve detection limits for certain organic pollutants. mdpi.com
UV-Vis Spectrophotometry: This method is commonly used as a detection system for HPLC. nih.gov Phenylcarbamates inherently absorb UV light due to their aromatic ring. A diode-array detector (DAD) can record the entire UV-visible spectrum for each peak, aiding in compound identification. nih.gov For enhanced sensitivity and selectivity, colorimetric methods can be employed where the carbamate is hydrolyzed, and the resulting aniline is reacted to form a colored dye, which is then quantified. acs.org
Surface Plasmon Resonance (SPR): SPR-based biosensors are an emerging platform for the rapid and sensitive detection of various molecules, including pesticides. mdpi.com These sensors measure changes in the refractive index on a sensor chip surface when the target analyte binds to immobilized biorecognition elements, such as antibodies. This technique has been successfully used to detect other persistent organic pollutants. mdpi.com
Table 2: Overview of Spectroscopic Techniques for Trace Carbamate Analysis
| Technique | Principle | Coupling with Chromatography | Sensitivity | Application Notes |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | GC-MS, HPLC-MS. taylorfrancis.comnih.gov | Very High | Provides structural confirmation and is highly selective. researchgate.net |
| Fluorescence Spectroscopy | Detects light emitted from a molecule after absorbing light. | HPLC with fluorescence detector. | High to Very High | Often requires pre- or post-column derivatization with a fluorescent tag. mdpi.com |
| UV-Vis Spectrophotometry | Measures absorption of UV or visible light by a molecule. | HPLC with UV or DAD. nih.gov | Moderate | Useful for compounds with chromophores like the phenyl group. DAD provides spectral information. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects binding events on a sensor surface via changes in refractive index. | Typically used as a standalone sensor system. | High | Relies on specific binding agents (e.g., antibodies) for selectivity. mdpi.com |
Synergistic Effects with Other Therapeutic Agents
The exploration of synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, is a promising frontier in therapeutic research. Derivatives of phenylcarbamic acid, structurally related to this compound, have shown significant synergistic potential, particularly in the field of antibacterial agents. nih.gov
A study investigating dibasic derivatives of phenylcarbamic acid revealed potent antibacterial activity against both reference strains and drug-resistant clinical isolates of Staphylococcus aureus and Enterococcus faecalis. nih.gov Crucially, these compounds demonstrated a synergistic effect when combined with conventional antibiotics. The activity of antibiotics such as oxacillin (B1211168), gentamicin, and vancomycin (B549263) was significantly increased in the presence of the carbamate derivatives. This synergy is thought to arise from the carbamates' direct action on the bacterial cell wall and membrane, potentially increasing the permeability and access of the conventional antibiotics to their intracellular targets. nih.gov
Furthermore, these carbamate compounds displayed excellent activity against bacterial biofilms, which are notoriously difficult to eradicate with standard antibiotics. They were effective at both inhibiting the formation of new biofilms and disrupting established ones at concentrations close to their minimum inhibitory concentrations (MIC) for planktonic cells. nih.gov
Table 3: Synergistic Antibacterial Activity of Phenylcarbamic Acid Derivatives
| Bacterial Strain | Antibiotic | Carbamate Derivative | Observation | Reference |
|---|---|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | Oxacillin | 1-[3-(Dipropylammonio)-2-({[3-(pentyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Increased activity of oxacillin against the resistant strain. | nih.gov |
| Vancomycin-resistant E. faecalis (VRE) | Vancomycin | 1-[3-(Dipropylammonio)-2-({[3-(hexyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Enhanced activity of vancomycin against the resistant strain. | nih.gov |
Design and Synthesis of Multi-Target-Directed Ligands
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as Alzheimer's disease (AD). researchgate.netnih.gov This has led to the rise of the Multi-Target-Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets involved in the disease cascade. nih.govnih.gov The carbamate moiety, a key feature of this compound, has emerged as a privileged structural scaffold in the design of MTDLs, particularly for neurodegenerative disorders. nih.govbohrium.com
The carbamate group is structurally similar to the neurotransmitter acetylcholine (B1216132) and can act as an effective inhibitor of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This is a cornerstone of symptomatic AD treatment. The MTDL approach builds upon this by incorporating other pharmacologically active fragments into the same molecule.
Recent research has yielded numerous carbamate-based MTDLs with a range of beneficial activities:
Cholinesterase Inhibition and Antioxidant Activity: A series of naringenin-O-carbamate derivatives were designed and synthesized as multifunctional agents for AD. One lead compound demonstrated good cholinesterase inhibition and significant antioxidant potency. researchgate.net
Aβ Aggregation Inhibition: The same naringenin-O-carbamate derivative was also found to inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD, and could chelate metal ions that promote this aggregation. researchgate.net
Neuroprotection and Anti-inflammation: Tryptamine-based carbamate derivatives have been developed that not only inhibit cholinesterases but also exhibit favorable neuroprotective effects in cell-based assays and possess antioxidant and anti-inflammatory properties. nih.govresearchgate.net
Combined Cholinesterase and MAO-B Inhibition: Other designs have focused on creating hybrid molecules that combine cholinesterase inhibition with the inhibition of monoamine oxidase-B (MAO-B), another important target in neurodegeneration. researchgate.net
The design of these MTDLs often involves linking the carbamate scaffold to other known bioactive molecules or privileged structures through chemical synthesis, creating a novel hybrid compound with a unique, synergistic profile. nih.gov
Table 4: Examples of Carbamate-Based Multi-Target-Directed Ligands (MTDLs)
| MTDL Scaffold | Primary Target | Secondary/Additional Targets | Therapeutic Area | Reference |
|---|---|---|---|---|
| Naringenin-O-carbamate | Acetylcholinesterase (AChE) | Aβ aggregation, Oxidative stress, Metal chelation | Alzheimer's Disease | researchgate.net |
| Ferulamide-O-carbamate | Butyrylcholinesterase (BChE) | Monoamine oxidase-B (MAO-B), Aβ aggregation | Alzheimer's Disease | researchgate.net |
| Tryptamine Carbamate | Butyrylcholinesterase (BChE) | Neuroprotection, Antioxidant activity, COX-2 inhibition | Neurodegenerative Disorders | nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Oxacillin |
| Gentamicin |
| Vancomycin |
| Acetylcholine |
| Naringenin-O-carbamate |
| Propham (B1679637) (Isothis compound) |
| Ethyl carbamate |
| Carbetamide |
| Desmedipham |
| Phenmedipham |
| Chlorbufam |
Conclusion and Future Research Directions
Summary of Key Academic Contributions of Propyl N-phenylcarbamate Research
The academic contributions of this compound and its closely related analogues, primarily Isothis compound (Propham), have been significant in the fields of agricultural science and plant biology. Research has firmly established these compounds as effective herbicides and plant growth regulators. nih.govias.ac.in A major contribution of this research has been the elucidation of the structure-activity relationships among alkyl N-phenylcarbamates. acs.orgacs.org
Studies have demonstrated that the herbicidal efficacy is linked to the alkyl ester group and substitutions on the phenyl ring. For instance, research on isolated chloroplasts showed that maximum inhibitory activity on photolytic reactions was achieved with propyl and butyl esters and when the phenyl ring was halogenated at the meta position. acs.org This work was crucial in understanding how these molecules interfere with fundamental plant processes like photosynthesis and cell division. ias.ac.insrce.hr
Key research findings on N-phenylcarbamates are summarized below:
| Compound Family | Key Research Finding | Primary Application | Reference(s) |
| Alkyl N-phenylcarbamates | Inhibition of photolytic activity in isolated chloroplasts. All highly active compounds possessed a free imino hydrogen. | Herbicides | acs.orgacs.org |
| Isothis compound (IPC/Propham) | Acts as a mitotic inhibitor in plants, affecting microtubule organization. It is readily degraded by soil microorganisms. | Herbicide, Potato Sprout Inhibitor | nih.govresearchgate.netnih.gov |
| This compound | Investigated for its herbicidal properties and as a plant growth inhibitor. | Herbicide | ias.ac.in |
| Chloro-substituted N-phenylcarbamates | Increased herbicidal persistence and activity in soil compared to non-substituted counterparts. | Herbicides | ucanr.edugla.ac.uk |
The study of this compound has also contributed to the broader understanding of how carbamates interact with biological systems. The primary mechanism of action for many carbamates involves the inhibition of crucial enzymes, such as acetylcholinesterase in insects and other enzymes in plants, leading to their pesticidal or herbicidal effects. ontosight.aiontosight.ai Research on the degradation of these compounds has highlighted the role of soil microbes in their breakdown, which involves enzymatic hydrolysis to form products like aniline (B41778). nih.gov
Emerging Areas and Unexplored Research Avenues
While the role of this compound in agriculture is well-documented, several emerging areas offer new avenues for research. The inherent biological activity of the carbamate (B1207046) functional group suggests potential applications beyond weed control.
Pharmaceutical and Medicinal Chemistry: The carbamate moiety is a key structural motif in numerous approved drugs and is increasingly used in drug design. acs.orgscielo.br Carbamates are valued for their chemical stability and ability to improve cell membrane permeability, sometimes even crossing the blood-brain barrier. acs.orgresearchgate.net An unexplored avenue for this compound is its systematic evaluation for novel therapeutic properties. Like other carbamates, it could be investigated as an inhibitor of enzymes such as acetylcholinesterase or fatty acid amide hydrolase (FAAH), which are targets for neurological disorders. ontosight.aiacs.org
Organic Synthesis and Materials Science: Carbamates serve as important intermediates and protecting groups for amines in organic synthesis. acs.orgscielo.br The specific properties of this compound could be harnessed for the synthesis of more complex molecules. Furthermore, carbamates are foundational components in the production of polyurethanes, and research into novel carbamate monomers could lead to new polymers with unique properties. acs.orgscielo.br
A summary of potential future research areas is presented below:
| Research Area | Specific Focus | Potential Outcome | Reference(s) |
| Medicinal Chemistry | Screening for acetylcholinesterase or other enzyme inhibition. | Development of new therapeutic agents for neurological conditions. | ontosight.aiacs.orgnih.gov |
| Prodrug Development | Use as a promoiety to protect phenolic drugs from first-pass metabolism. | Improved bioavailability of existing drugs. | acs.orgcapes.gov.br |
| Coordination Chemistry | Synthesis and characterization of metal complexes with this compound as a ligand. | Novel catalysts or materials with unique electronic or magnetic properties. | mdpi.com |
| Bioremediation | Identifying and engineering microbes or enzymes for more efficient degradation. | Eco-friendly solutions for remediating contaminated soil and water. | researchgate.netfrontiersin.org |
| Advanced Herbicides | Combining with other compounds to enhance soil persistence and broaden the spectrum of activity. | More effective and potentially lower-dose herbicidal formulations. | justia.com |
Challenges and Opportunities in Carbamate Chemistry and Biology
The study and application of carbamates, including this compound, present a landscape of both significant challenges and promising opportunities.
Challenges:
Environmental and Health Concerns: A primary challenge is the environmental fate and toxicity of carbamates and their degradation products. scielo.brresearchgate.net For example, the breakdown of N-phenylcarbamates can yield aniline derivatives, which are often more toxic and polluting than the parent compound. researchgate.net Overuse in agriculture has led to concerns about water contamination and risks to non-target organisms and human health. ontosight.aiscielo.br
Synthesis and Manufacturing: Traditional methods for synthesizing carbamates often involve hazardous reagents like phosgene (B1210022) or isocyanates. scielo.brscielo.br Developing safer, more sustainable, and efficient synthetic routes remains a key challenge for chemists. researchgate.net
Biological Complexity and Resistance: The biological effects of carbamates can be complex. While their ability to inhibit enzymes like acetylcholinesterase is a basis for their use, it also presents toxicity risks. scielo.br Furthermore, the development of resistance in pests and weeds is an ongoing challenge that necessitates the continuous development of new compounds and strategies. nih.gov
Analytical Detection: The development of robust and sensitive analytical methods is crucial for monitoring low concentrations of carbamate pesticides and their metabolites in environmental and biological samples. scielo.br
Opportunities:
Rational Drug Design: The carbamate scaffold is a versatile platform for drug discovery. acs.org Its ability to act as a stable peptide bond surrogate and to engage in hydrogen bonding allows for the design of highly specific enzyme inhibitors and receptor antagonists. acs.orgnih.gov This provides immense opportunities for developing new medicines for a wide range of diseases.
Green Chemistry and Sustainability: There is a significant opportunity to develop greener synthetic methodologies for carbamates, utilizing feedstocks like carbon dioxide or employing biocatalysis. scielo.br In agriculture, the focus is on creating next-generation pesticides that are highly selective, biodegradable, and have a minimal environmental footprint. researchgate.net
Biotechnology and Bioremediation: Advances in microbial and enzyme technology offer powerful tools for addressing the environmental contamination caused by carbamates. The discovery and engineering of carbamate hydrolase enzymes could lead to effective bioremediation strategies for cleaning up contaminated sites. researchgate.netfrontiersin.org
Advanced Materials: The role of carbamates as building blocks for polyurethanes and other polymers continues to be an area of active research. There are opportunities to create novel materials with enhanced properties, such as self-healing polymers or advanced coatings, by designing new carbamate monomers. acs.orgscielo.br
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Propyl N-phenylcarbamate with high purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution between phenyl isocyanate and propanol under anhydrous conditions. Key parameters include:
-
Temperature control (0–5°C) to minimize side reactions like oligomerization.
-
Use of a catalyst such as triethylamine to enhance reactivity .
-
Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Data Table : Example Reaction Conditions
Parameter Optimal Range Temperature 0–5°C Catalyst Triethylamine (1 eq) Solvent Dry dichloromethane Reaction Time 4–6 hours
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key peaks include:
- δ 0.9–1.1 ppm (triplet, propyl CH3), δ 3.3–3.5 ppm (quartet, propyl CH2 adjacent to oxygen), and δ 7.2–7.5 ppm (multiplet, aromatic protons). Use CDCl3 as a solvent and tetramethylsilane as an internal standard .
- 13C NMR : Confirm the carbamate carbonyl signal at ~155 ppm and aromatic carbons between 120–140 ppm .
- Mass Spectrometry (MS) : Look for the molecular ion peak (M+H)+ at m/z 194 and fragmentation patterns consistent with carbamate cleavage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model the electronic structure and identify reactive sites.
- Compare activation energies for carbamate bond cleavage under acidic vs. basic conditions to predict stability in catalytic environments.
- Validate models with experimental kinetic data (e.g., Arrhenius plots) .
Q. How should researchers address contradictions in reported toxicity data for carbamate derivatives?
- Methodological Answer :
- Conduct meta-analysis of existing studies, focusing on variables like exposure duration, species-specific responses, and assay sensitivity.
- For acute toxicity, apply the Acute Exposure Guideline Level (AEGL) framework (used for chloroformates in ), but note that this compound lacks sufficient AEGL data, necessitating cross-comparison with structurally similar carbamates .
- Use in vitro assays (e.g., hepatocyte viability tests) to supplement in vivo data and reduce variability .
Q. What strategies ensure reproducibility in this compound synthesis across labs?
- Methodological Answer :
- Adhere to NIH preclinical guidelines for reporting experimental details, including solvent batch numbers, humidity controls, and equipment calibration .
- Implement a shared protocol repository with step-by-step video demonstrations for critical steps (e.g., anhydrous condition setup).
- Use round-robin testing to identify lab-specific variables (e.g., stirring rate effects on yield) .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic efficiencies for this compound in CO2 activation?
- Methodological Answer :
-
Discrepancies often arise from differences in:
-
Catalyst loading (e.g., 1 mol% vs. 5 mol% metal complexes).
-
Solvent polarity (aprotic vs. protic solvents alter transition-state stability).
-
Resolve contradictions by conducting sensitivity analysis using Design of Experiments (DoE) to isolate influential variables .
Data Table : Example Catalytic Efficiency Variables
Variable Impact on Efficiency Solvent (DMF vs. THF) DMF increases polarity, enhancing nucleophilicity Temperature >60°C accelerates decomposition CO2 Pressure Optimal at 2–3 bar
Safety and Handling
Q. What protocols mitigate risks when handling this compound in aqueous environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
